1-Bromo-3-isobutoxynaphthalene
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Overview
Description
1-Bromo-3-isobutoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and an isobutoxy group attached to a naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-3-isobutoxynaphthalene typically involves the bromination of naphthalene followed by the introduction of the isobutoxy group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction is carried out in a solvent such as carbon tetrachloride under controlled temperature conditions . The isobutoxy group can then be introduced through a nucleophilic substitution reaction using isobutyl alcohol and a suitable base .
Chemical Reactions Analysis
1-Bromo-3-isobutoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-Bromo-3-isobutoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceutical Research: It can be used to synthesize potential drug candidates by modifying its functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-3-isobutoxynaphthalene largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-3-isobutoxynaphthalene can be compared to other bromonaphthalenes, such as 1-bromonaphthalene and 2-bromonaphthalene . While all these compounds share the bromonaphthalene core, the presence of the isobutoxy group in this compound provides unique reactivity and potential applications. The isobutoxy group can influence the compound’s solubility, reactivity, and overall chemical behavior, distinguishing it from its simpler counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, material science, and pharmaceutical research.
Properties
IUPAC Name |
1-bromo-3-(2-methylpropoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-10(2)9-16-12-7-11-5-3-4-6-13(11)14(15)8-12/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVBDRZROFOEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=CC=CC=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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